molecular formula C10H14N2O B2704900 3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine CAS No. 1863556-37-9

3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine

Cat. No.: B2704900
CAS No.: 1863556-37-9
M. Wt: 178.235
InChI Key: LDMBHVUOGMCBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine is a heterocyclic compound that features both a piperidine ring and an oxazole ring. The presence of these two rings makes it a compound of interest in medicinal chemistry and organic synthesis. The piperidine ring is a six-membered ring containing one nitrogen atom, while the oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via the van Leusen reaction, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or imines . The piperidine ring can be formed through various cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated piperidine derivatives.

Scientific Research Applications

3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets in biological systems. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, influencing their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine is unique due to its specific combination of piperidine and oxazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-9-3-2-4-12(5-9)6-10-7-13-8-11-10/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMBHVUOGMCBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CC2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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